1,3-Dimethyl-3-phenylbutyl isobutyrate
Description
Structure
3D Structure
Properties
CAS No. |
93981-81-8 |
|---|---|
Molecular Formula |
C16H24O2 |
Molecular Weight |
248.36 g/mol |
IUPAC Name |
(4-methyl-4-phenylpentan-2-yl) 2-methylpropanoate |
InChI |
InChI=1S/C16H24O2/c1-12(2)15(17)18-13(3)11-16(4,5)14-9-7-6-8-10-14/h6-10,12-13H,11H2,1-5H3 |
InChI Key |
SEVWLTKTZSJZRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)OC(C)CC(C)(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for 1,3 Dimethyl 3 Phenylbutyl Isobutyrate
Established Synthetic Routes for 1,3-Dimethyl-3-phenylbutyl Isobutyrate Analogs
The synthesis of this ester is fundamentally a two-part challenge: constructing the C12 alcohol precursor, 1,3-dimethyl-3-phenylbutan-1-ol, and then esterifying it with isobutyric acid or a derivative thereof.
Esterification Reactions: Classical and Modern Approaches
Esterification of tertiary alcohols like 1,3-dimethyl-3-phenylbutan-1-ol can be challenging due to steric hindrance around the hydroxyl group, which can impede the reaction and promote side reactions like dehydration. google.com
The most traditional method for ester synthesis is the Fischer-Speier esterification, which involves reacting a carboxylic acid and an alcohol in the presence of an acid catalyst. masterorganicchemistry.comchemguide.co.uk For the target molecule, this would involve the reaction of 1,3-dimethyl-3-phenylbutan-1-ol with isobutyric acid.
The mechanism begins with the protonation of the carbonyl oxygen of isobutyric acid by a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), which enhances the electrophilicity of the carbonyl carbon. mdpi.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product, this compound, and regenerate the acid catalyst. mdpi.com
A significant challenge in this equilibrium-driven reaction is the removal of water to drive the reaction toward the product side. chemguide.co.uk This is often accomplished using a Dean-Stark apparatus during reflux. operachem.com However, the strong acidic conditions and elevated temperatures required can lead to the dehydration of the tertiary alcohol precursor, forming undesired alkene byproducts.
To mitigate these harsh conditions, alternative methods can be employed:
Reaction with Acid Anhydrides: Using isobutyric anhydride (B1165640) instead of isobutyric acid is a more reactive option that avoids the production of water. numberanalytics.comlibretexts.org The reaction with the alcohol yields the desired ester and a molecule of isobutyric acid as a byproduct. numberanalytics.com This can be performed under milder conditions, sometimes with solid catalysts like halides of indium or zinc, which are reusable and environmentally friendlier. google.com
Reaction with Acyl Chlorides: The most reactive method involves using isobutyroyl chloride. This reaction is rapid and often proceeds at lower temperatures but produces corrosive hydrogen chloride (HCl) gas, which must be neutralized, typically with a non-nucleophilic base like pyridine. scribd.com
| Esterification Method | Reactants | Catalyst/Conditions | Byproducts | Advantages & Disadvantages |
| Fischer-Speier | 1,3-dimethyl-3-phenylbutan-1-ol + Isobutyric Acid | H₂SO₄ or TsOH, Heat, Water removal | Water | Adv: Inexpensive reagents. Disadv: Equilibrium reaction, harsh conditions, risk of alcohol dehydration. |
| Acid Anhydride | 1,3-dimethyl-3-phenylbutan-1-ol + Isobutyric Anhydride | Mild heat, optional catalyst (e.g., reusable solid acids) google.com | Isobutyric Acid | Adv: Irreversible, no water produced, milder conditions. Disadv: Anhydride is more expensive. |
| Acyl Chloride | 1,3-dimethyl-3-phenylbutan-1-ol + Isobutyroyl Chloride | Pyridine or other base, often at room temp. | HCl (neutralized by base) | Adv: Very reactive, fast, high yield. Disadv: Reagent is expensive and moisture-sensitive; corrosive byproduct. |
Biocatalysis, particularly using lipases, offers a green chemistry alternative for ester synthesis. redalyc.org Lipases can catalyze esterification reactions under mild conditions, which is highly advantageous for sensitive substrates like tertiary alcohols, minimizing side reactions. google.com These enzymes show high selectivity and can operate in aqueous or non-aqueous media. redalyc.orgresearchgate.net
For the synthesis of isobutyrate esters, lipases such as those from Candida antarctica (e.g., Novozym 435), Thermomyces lanuginosus, or Rhizomucor miehei have been successfully employed. redalyc.orgresearchgate.netnih.gov The reaction mechanism involves the formation of an acyl-enzyme intermediate with the isobutyric acid, which is then transferred to the alcohol. numberanalytics.com
A key challenge in enzymatic esterification is the presence of water, which is a byproduct and can promote the reverse reaction (hydrolysis). nih.gov This is often managed by using solvent-free systems, non-aqueous solvents, or by adding molecular sieves to sequester the water as it forms. researchgate.netmdpi.com While lipase-catalyzed esterification of primary and secondary alcohols is common, reactions involving sterically hindered tertiary alcohols are more challenging and may exhibit slower reaction rates or require specifically engineered enzymes. researchgate.netnih.govrsc.org
Synthetic Strategies for Constructing the Phenylbutyl Skeleton
The precursor alcohol, 1,3-dimethyl-3-phenylbutan-1-ol, is a tertiary alcohol that can be synthesized via a Grignard reaction. libretexts.orgacs.org This is one of the most powerful carbon-carbon bond-forming reactions in organic synthesis. organicchemistrytutor.com
The most direct retrosynthetic approach involves disconnecting the bond between the carbon bearing the hydroxyl group and an adjacent carbon. For 1,3-dimethyl-3-phenylbutan-1-ol, the logical disconnection points to reacting a ketone with a Grignard reagent. A highly effective pathway is the addition of a phenylmagnesium halide (e.g., phenylmagnesium bromide) to 4-methyl-2-pentanone (B128772) (also known as methyl isobutyl ketone). libretexts.orgmasterorganicchemistry.com
Reaction Scheme:
Grignard Reagent Formation: Bromobenzene is reacted with magnesium metal in an anhydrous ether solvent (like diethyl ether or THF) to form phenylmagnesium bromide.
Nucleophilic Addition: The Grignard reagent is added to 4-methyl-2-pentanone. The nucleophilic phenyl group attacks the electrophilic carbonyl carbon of the ketone.
Acidic Workup: The resulting magnesium alkoxide intermediate is treated with a dilute acid (e.g., H₃O⁺) to protonate the alkoxide, yielding the final tertiary alcohol, 1,3-dimethyl-3-phenylbutan-1-ol. masterorganicchemistry.com
Asymmetric Synthesis Approaches for Chiral Analogs
The target molecule, this compound, possesses a chiral center at the carbon atom bonded to the ester oxygen. Synthesizing enantiomerically pure or enriched analogs requires asymmetric synthesis strategies. The key is the enantioselective synthesis of the chiral alcohol precursor.
Several methods have been developed for the asymmetric synthesis of chiral tertiary alcohols:
Asymmetric Grignard Addition: This involves the addition of a Grignard reagent to a ketone in the presence of a chiral ligand. acs.org Ligands such as half-salans derived from cyclohexanediamine (B8721093) have been shown to facilitate highly enantioselective additions of both alkyl and aryl Grignard reagents to ketones, producing chiral tertiary alcohols with high enantiomeric excess (ee). acs.org
Chiral Auxiliary-Based Methods: A chiral auxiliary, such as a tolyl sulfoxide (B87167) group, can be attached to the ketone. The addition of an organometallic reagent then proceeds with high diastereoselectivity, directed by the chiral auxiliary. Subsequent removal of the auxiliary reveals the chiral tertiary alcohol. nih.gov
Catalytic Asymmetric Cyanosilylation: The enantioselective addition of a cyanide source to a ketone, catalyzed by a chiral complex, can produce chiral cyanohydrins. chinesechemsoc.org These cyanohydrins are valuable precursors to other chiral synthons, including tertiary α-hydroxy compounds. chinesechemsoc.org
Asymmetric Nitroaldol (Henry) Reaction: The reaction between a nitroalkane and a ketone, catalyzed by a chiral metal complex (e.g., Cu(II)-bisoxazolidine), can produce chiral tertiary nitroalcohols with high enantioselectivity. rsc.org
Industrial Synthesis Considerations for Scalability and Purity
Scaling up the synthesis of an ester like this compound from the lab to an industrial process introduces several critical considerations. numberanalytics.comacs.org
Scalability:
Catalyst Selection: While liquid acid catalysts like H₂SO₄ are effective, they are corrosive and difficult to separate from the product mixture, leading to waste. mdpi.com For industrial applications, solid acid catalysts (e.g., ion-exchange resins, zeolites) are preferred. mdpi.com They are less corrosive, minimize side reactions, and can be easily recovered and reused, aligning with green chemistry principles. mdpi.com
Process Intensification: Techniques like microwave-assisted or ultrasound-assisted synthesis can be explored to improve reaction rates and yields. numberanalytics.comsphinxsai.com Continuous flow reactors offer precise control over temperature and pressure, enhancing safety and consistency. numberanalytics.comresearchgate.net
Purity:
Downstream Processing: After the reaction, the crude ester must be purified. This typically involves several steps:
Neutralization: Any remaining acid catalyst is neutralized, often with a sodium carbonate or bicarbonate wash. quora.com
Washing: The organic layer is washed with water or brine to remove water-soluble impurities. operachem.comquora.com
Drying: A drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄) is used to remove residual water. operachem.com
Distillation: The final purification is usually achieved by fractional distillation under reduced pressure to separate the desired ester from unreacted starting materials and any high-boiling byproducts. quora.com This is crucial for achieving the high purity required for applications like fragrances.
| Parameter | Laboratory Scale | Industrial Scale |
| Reactor | Round-bottom flask (Batch) | Batch reactor or Continuous Stirred-Tank Reactor (CSTR), Reactive Distillation Column scribd.comresearchgate.net |
| Catalyst | Liquid acids (H₂SO₄, HCl) | Heterogeneous solid acids (ion-exchange resins, zeolites) for reusability and reduced corrosion mdpi.com |
| Water Removal | Dean-Stark trap, molecular sieves | Reactive distillation, pervaporation membranes mdpi.comresearchgate.net |
| Purification | Liquid-liquid extraction, flash chromatography, simple distillation | Neutralization washes, multi-stage fractional distillation under vacuum quora.com |
| Process Control | Manual monitoring | Automated control of temperature, pressure, flow rates for consistency and safety numberanalytics.com |
Chemical Transformations of this compound and Related Esters
The reactivity of this compound is dictated by the interplay of its constituent parts: the sterically hindered neopentyl-like alcohol moiety, the phenyl group, and the isobutyrate ester group. These features influence the accessibility of the carbonyl carbon to nucleophiles, the stability of potential intermediates, and the pathways for fragmentation under energetic conditions.
Oxidation Reactions and Product Characterization
The oxidation of esters like this compound can be directed at several sites within the molecule, primarily the benzylic position of the phenyl group and potentially the alkyl chain, depending on the strength and nature of the oxidizing agent. A common and potent oxidizing agent for such transformations is potassium permanganate (B83412) (KMnO₄).
Vigorous oxidation of alkylbenzenes with potassium permanganate typically leads to the formation of benzoic acid. nih.gov In the case of this compound, the tertiary benzylic carbon presents a challenge. However, under harsh conditions, cleavage of the carbon-carbon bond at the benzylic position could occur. A more likely scenario under controlled conditions would be the oxidation of the benzylic C-H bonds if they were primary or secondary. Given the quaternary nature of the benzylic carbon in the parent alcohol from which the ester is derived, direct oxidation at this position to a ketone is not possible without C-C bond cleavage.
A plausible oxidation reaction would involve the cleavage of the side chain, ultimately leading to the formation of benzoic acid and other smaller fragments. The isobutyrate portion would be hydrolyzed under the reaction conditions to isobutyric acid, which itself could be further oxidized.
Product Characterization:
The primary products from the vigorous oxidation of this compound would be benzoic acid and isobutyric acid. These can be readily identified and quantified using a variety of analytical techniques:
Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify the volatile components of the reaction mixture.
Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) and hydroxyl (O-H) stretches of the resulting carboxylic acids.
Nuclear Magnetic Resonance (NMR) Spectroscopy: To provide detailed structural information about the isolated products.
| Reactant | Oxidizing Agent | Predicted Major Products | Characterization Techniques |
|---|---|---|---|
| This compound | Potassium Permanganate (KMnO₄) | Benzoic acid, Isobutyric acid | GC-MS, IR, NMR |
Reduction Reactions and Product Isolation
The reduction of esters is a fundamental transformation that typically yields primary alcohols. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing esters to alcohols. slideshare.netnumberanalytics.commasterorganicchemistry.comlibretexts.orgquora.com The reaction proceeds via nucleophilic acyl substitution, where a hydride ion attacks the carbonyl carbon, leading to an aldehyde intermediate which is further reduced to the corresponding primary alcohol. youtube.comlibretexts.org
In the case of this compound, reduction with LiAlH₄ would cleave the ester bond, yielding two alcohol products:
From the acyl portion: Isobutanol, from the reduction of the isobutyrate group.
From the alcohol portion: 4-Phenyl-2-methyl-2-pentanol, the parent alcohol of the ester.
Product Isolation:
The resulting alcohols can be isolated from the reaction mixture using standard laboratory procedures. After quenching the excess LiAlH₄, an aqueous workup would be performed. The organic products can then be extracted into an organic solvent, dried, and purified by distillation or column chromatography.
| Reactant | Reducing Agent | Predicted Products | Isolation/Purification Methods |
|---|---|---|---|
| This compound | Lithium Aluminum Hydride (LiAlH₄) | 4-Phenyl-2-methyl-2-pentanol, Isobutanol | Extraction, Distillation, Column Chromatography |
Nucleophilic Substitution Reactions
The most common nucleophilic substitution reaction for esters is hydrolysis, which can be catalyzed by either acid or base. specialchem.com Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that yields a carboxylate salt and an alcohol. youtube.comncats.io
For this compound, saponification with a strong base like sodium hydroxide (B78521) (NaOH) would result in the formation of sodium isobutyrate and 4-phenyl-2-methyl-2-pentanol. masterorganicchemistry.com The reaction proceeds through a nucleophilic attack of the hydroxide ion on the electrophilic carbonyl carbon of the ester. chemnet.commasterorganicchemistry.com The steric hindrance around the carbonyl group, due to the bulky isobutyl group and the neopentyl-like structure of the alcohol moiety, would likely slow down the rate of this reaction compared to less hindered esters.
| Reactant | Nucleophile/Conditions | Predicted Products | Reaction Type |
|---|---|---|---|
| This compound | NaOH (aq), Heat | Sodium isobutyrate, 4-Phenyl-2-methyl-2-pentanol | Base-catalyzed nucleophilic acyl substitution |
Investigations into Reaction Mechanisms and Kinetics for Related Systems
The kinetics of ester hydrolysis are well-studied and generally follow second-order kinetics—first-order with respect to both the ester and the nucleophile (e.g., hydroxide ion). chemrxiv.org For esters with significant steric hindrance, the rate of hydrolysis is expected to be slower. The bulky nature of the 1,3-dimethyl-3-phenylbutyl group would sterically impede the approach of the nucleophile to the carbonyl carbon.
The electronic effects of the substituents also play a role. The phenyl group, being electron-withdrawing, can slightly increase the electrophilicity of the carbonyl carbon, but this effect is likely overshadowed by the significant steric hindrance. chemrxiv.org
A general rate law for the saponification of an ester (E) with a base (e.g., OH⁻) can be expressed as:
Rate = k[E][OH⁻]
Where 'k' is the second-order rate constant. Due to the lack of specific experimental data for this compound, the exact value of 'k' is unknown but is expected to be lower than that of less sterically hindered esters.
Exploratory Photochemical and Thermal Transformations
Photochemical Transformations:
Aryl esters can undergo a photochemical reaction known as the Photo-Fries rearrangement. wikipedia.orgsigmaaldrich.com This reaction typically involves the homolytic cleavage of the ester bond upon UV irradiation, forming a radical pair that can then recombine to form hydroxyaryl ketones. wikipedia.orgnih.gov However, the classic Photo-Fries rearrangement occurs with phenolic esters, where the ester oxygen is directly attached to the aromatic ring. In the case of this compound, the phenyl group is not directly bonded to the ester oxygen. Therefore, a classic Photo-Fries rearrangement is not expected.
Instead, UV irradiation could potentially lead to other photochemical reactions, such as the cleavage of the C-O bond of the ester, leading to the formation of a 1,3-dimethyl-3-phenylbutyl radical and an isobutyryloxy radical. These radicals could then undergo various subsequent reactions, including hydrogen abstraction or fragmentation.
Thermal Transformations:
The thermal decomposition of esters, particularly those with tertiary alkyl groups, often proceeds through an elimination reaction to form an alkene and a carboxylic acid. stackexchange.com This reaction typically occurs via a concerted, six-membered ring transition state.
For this compound, which has a tertiary carbon adjacent to the oxygen, a plausible thermal decomposition pathway would be the elimination of isobutyric acid to form a mixture of isomeric alkenes. The major alkene product would likely be 4-methyl-4-phenyl-1-pentene, with 4-methyl-4-phenyl-2-pentene as a potential minor product, following Zaitsev's rule.
| Reactant | Conditions | Predicted Major Products | Reaction Type |
|---|---|---|---|
| This compound | High Temperature | 4-Methyl-4-phenyl-1-pentene, Isobutyric acid | Ester pyrolysis (Elimination) |
Advanced Spectroscopic Characterization and Analytical Methodologies for 1,3 Dimethyl 3 Phenylbutyl Isobutyrate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of 1,3-dimethyl-3-phenylbutyl isobutyrate. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecule's carbon-hydrogen framework can be constructed.
Proton Nuclear Magnetic Resonance (¹H NMR) for Methyl and Aromatic Protons
The ¹H NMR spectrum of this compound provides specific information about the chemical environment of each proton. The expected signals, based on analogous structures, allow for the assignment of the methyl and aromatic protons. The spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard, would exhibit several distinct resonances. rsc.org
The aromatic protons of the phenyl group are expected to appear in the downfield region of the spectrum, typically between 7.0 and 7.4 ppm, likely as a multiplet due to complex spin-spin coupling. docbrown.info The proton on the carbon bearing the ester group (CH-O) is anticipated to be a multiplet further downfield than typical alkyl protons due to the deshielding effect of the adjacent oxygen atom. The methylene (B1212753) protons (CH₂) would likely appear as a complex multiplet.
The methyl groups have characteristic chemical shifts. The two geminal methyl groups attached to the quaternary carbon adjacent to the phenyl ring are expected to be singlets. The methyl group on the chiral center (C2) would appear as a doublet, coupled to the adjacent methine proton. The two methyl groups of the isobutyrate moiety are expected to appear as a doublet, coupled to their own methine proton.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted data based on spectral analysis of structural analogues.
| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic Protons (C₆H₅) | 7.0 - 7.4 | Multiplet |
| Methine Proton (-CH-O) | ~5.0 | Multiplet |
| Methylene Protons (-CH₂-) | ~1.5 - 2.0 | Multiplet |
| Isobutyrate Methine Proton | ~2.5 | Multiplet |
| Phenyl-adjacent Methyl Protons (2 x -CH₃) | ~1.3 | Singlet |
| Chiral Center Methyl Protons (-CH₃) | ~1.2 | Doublet |
| Isobutyrate Methyl Protons (2 x -CH₃) | ~1.1 | Doublet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Ester Linkage and Carbon Skeleton
The ¹³C NMR spectrum provides complementary information, revealing the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal.
The most downfield signal is typically the carbonyl carbon of the ester linkage, expected around 177 ppm. researchgate.net The aromatic carbons of the phenyl group would produce a series of peaks between approximately 125 and 148 ppm. The carbon attached to the oxygen (C-O) would also be significantly downfield in the aliphatic region, around 70 ppm. The remaining aliphatic carbons, including the quaternary carbon and the various methyl carbons, would appear in the upfield region of the spectrum. researchgate.net
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted data based on spectral analysis of structural analogues.
| Carbon Group | Predicted Chemical Shift (δ, ppm) |
| Ester Carbonyl (-C=O) | ~177 |
| Aromatic C (quaternary) | ~148 |
| Aromatic CHs | ~125 - 128 |
| Methoxy Carbon (-CH-O) | ~70 |
| Quaternary Carbon (-C(CH₃)₂Ph) | ~50 |
| Methylene Carbon (-CH₂-) | ~45 |
| Isobutyrate Methine Carbon | ~34 |
| Phenyl-adjacent Methyl Carbons | ~31 |
| Chiral Center Methyl Carbon | ~22 |
| Isobutyrate Methyl Carbons | ~19 |
Advanced NMR Techniques for Stereochemical and Conformational Analysis
To unambiguously assign all proton and carbon signals and to analyze the compound's three-dimensional structure, advanced 2D NMR techniques are employed.
Correlation Spectroscopy (COSY): A [¹H, ¹H] COSY experiment would reveal proton-proton couplings within the molecule, helping to trace the connectivity of the alkyl chain from the methine proton adjacent to the oxygen through the methylene group to the other methine proton.
Heteronuclear Single Quantum Coherence (HSQC): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons. ipb.pt
Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. ipb.pt This is crucial for connecting fragments of the molecule, for instance, by showing correlations from the methyl protons to the quaternary carbon and the ester carbonyl carbon.
Nuclear Overhauser Effect Spectroscopy (NOESY): For stereochemical analysis, NOESY is particularly valuable. It can determine the relative spatial proximity of protons. This could be used to investigate the preferred conformation of the molecule in solution. ipb.pt
Solvent Effects on NMR Spectral Interpretation
The choice of solvent can influence the chemical shifts observed in an NMR spectrum. carlroth.com While CDCl₃ is a common choice, using a solvent with different properties, such as benzene-d₆, can provide additional structural information. washington.edu Aromatic solvents like benzene-d₆ can induce so-called Aromatic Solvent-Induced Shifts (ASIS), where the chemical shifts of protons located near polar functional groups (like the ester) are shifted, typically to a higher field (lower ppm value). Comparing spectra in different solvents can help to resolve overlapping signals and confirm assignments. The chemical shifts of residual protons in deuterated solvents can also vary, and it is important to account for these peaks. carlroth.comwashington.edu
Mass Spectrometry (MS) for Molecular Information and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and that of its fragments.
Electron Ionization Mass Spectrometry (EI-MS) for Molecular Ion Detection and Fragmentation Patterns
In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The molecular formula of this compound is C₁₆H₂₄O₂. chemnet.com This corresponds to a molecular weight of 248.36 g/mol . chemnet.com Therefore, the molecular ion peak [M]⁺• would be expected at m/z 248.
The fragmentation pattern provides a fingerprint of the molecule's structure. Key fragmentation pathways for this compound would likely include:
Alpha-cleavage: Cleavage of bonds adjacent to the oxygen atom is common. This could result in the loss of the isobutyrate radical or the 1,3-dimethyl-3-phenylbutyl radical.
McLafferty Rearrangement: If sterically possible, a hydrogen atom from the alkyl chain could be transferred to the carbonyl oxygen, leading to the elimination of a neutral alkene.
Benzylic Cleavage: A very common fragmentation for compounds containing a phenyl group is the cleavage of the bond beta to the aromatic ring, leading to the formation of a stable benzylic cation. For this molecule, cleavage would likely occur at the quaternary carbon, leading to a prominent peak.
Table 3: Predicted Key Fragments in the EI-MS of this compound Predicted data based on established fragmentation principles.
| m/z | Possible Fragment Identity | Fragmentation Pathway |
| 248 | [C₁₆H₂₄O₂]⁺• | Molecular Ion |
| 161 | [C₁₂H₁₇]⁺ | Loss of isobutyric acid (C₄H₇O₂) |
| 119 | [C₉H₁₁]⁺ | Cleavage at quaternary carbon, forming a dimethylstyrene-like cation |
| 91 | [C₇H₇]⁺ | Tropylium ion, a common rearrangement product from benzylic fragments |
| 71 | [C₄H₇O]⁺ | Acylium ion from the isobutyrate group |
| 43 | [C₃H₇]⁺ | Isopropyl cation from the isobutyrate group |
High-Resolution Mass Spectrometry for Elemental Composition Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a compound with high accuracy. By measuring the mass-to-charge ratio (m/z) of an ion to several decimal places, HRMS can distinguish between ions of the same nominal mass but different elemental formulas. For this compound, with a molecular formula of C₁₆H₂₄O₂, the theoretical exact mass can be calculated.
The monoisotopic mass of this compound is calculated using the masses of the most abundant isotopes of its constituent elements:
Carbon (¹²C) = 12.000000 Da
Hydrogen (¹H) = 1.007825 Da
Oxygen (¹⁶O) = 15.994915 Da
The calculated exact mass for the neutral molecule [M] is 248.17763 Da. When analyzed by HRMS, the compound is typically ionized, for example, by forming a protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺. The high-resolution measurement of these ions allows for the unambiguous confirmation of the elemental formula, a critical step in structural elucidation.
In addition to providing the elemental composition, HRMS coupled with fragmentation techniques (MS/MS) offers detailed structural information. The fragmentation of aromatic esters in mass spectrometry often follows predictable pathways. While a specific HRMS spectrum for this compound is not publicly available, expected fragmentation patterns can be inferred from the analysis of similar aromatic esters. Common fragmentation would involve cleavage of the ester bond and fragmentation of the alkyl and phenyl portions of the molecule.
Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound and Its Fragments
| Ion Formula | Fragment Description | Calculated Exact Mass (m/z) |
|---|---|---|
| [C₁₆H₂₅O₂]⁺ | Protonated molecule [M+H]⁺ | 249.18546 |
| [C₁₂H₁₇]⁺ | Loss of isobutyric acid | 161.13300 |
| [C₉H₁₁]⁺ | Tropylium ion fragment, characteristic of alkylbenzenes | 119.08608 |
| [C₄H₇O]⁺ | Acylium ion from the isobutyrate group | 71.04969 |
Vibrational Spectroscopy for Functional Group Identification and Molecular Interactions
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule and the nature of their chemical bonds. These techniques are complementary and essential for the structural characterization of compounds like this compound.
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Each functional group has a characteristic absorption frequency, making FT-IR an excellent tool for identifying the structural components of a molecule. For an aromatic ester like this compound, the spectrum would be dominated by absorptions from the ester group, the aromatic ring, and the aliphatic hydrocarbon chains.
The most prominent peak would be the C=O stretching vibration of the ester group, typically appearing as a strong, sharp band. vscht.czmdpi.com The C-O stretches of the ester are also characteristic. The presence of the phenyl group would be confirmed by aromatic C=C stretching bands and C-H stretching and bending vibrations. researchgate.net The aliphatic portions of the molecule would give rise to characteristic C-H stretching and bending absorptions. researchgate.net
Table 2: Predicted FT-IR Spectral Data for this compound
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |
|---|---|---|---|
| 3100-3000 | C-H Stretch | Aromatic (Phenyl Ring) | Medium |
| 2975-2850 | C-H Stretch | Aliphatic (CH₃, CH₂, CH) | Strong |
| 1750-1735 | C=O Stretch | Ester (Isobutyrate) | Strong |
| 1600-1450 | C=C Stretch | Aromatic (Phenyl Ring) | Medium-Weak |
| 1470-1370 | C-H Bend | Aliphatic (CH₃, CH₂) | Medium |
| 1300-1000 | C-O Stretch | Ester | Strong (two bands) |
| 770-730 and 710-690 | C-H Out-of-Plane Bend | Aromatic (Monosubstituted) | Strong |
Raman spectroscopy is based on the inelastic scattering of monochromatic light, providing information about molecular vibrations that is complementary to FT-IR. thegoodscentscompany.com While FT-IR is sensitive to polar bonds (like C=O), Raman spectroscopy is particularly effective for analyzing non-polar, symmetric bonds and skeletal vibrations, such as C-C and C=C bonds within the aromatic ring. researchgate.net
For this compound, the Raman spectrum would clearly show the aromatic ring vibrations, including the characteristic ring "breathing" mode. The C=O stretch of the ester is also observable in Raman, though typically weaker than in the IR spectrum. The numerous C-H and C-C bonds of the aliphatic structure would also produce distinct Raman signals. iajps.com The study of Raman spectra can also provide insights into molecular interactions and conformational isomers in the liquid or solid state.
Table 3: Predicted Raman Spectral Data for this compound
| Raman Shift Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |
|---|---|---|---|
| 3100-3050 | C-H Stretch | Aromatic (Phenyl Ring) | Strong |
| 3000-2850 | C-H Stretch | Aliphatic (CH₃, CH₂, CH) | Strong |
| 1740-1720 | C=O Stretch | Ester (Isobutyrate) | Medium |
| ~1605 | C=C Stretch | Aromatic (Phenyl Ring) | Strong |
| ~1000 | Ring Breathing | Aromatic (Monosubstituted Phenyl) | Strong |
| 900-800 | C-C Stretch | Alkyl Skeleton | Medium |
Chromatographic Methods for Separation, Purity Assessment, and Quantitation
Chromatographic techniques are essential for separating the components of a mixture, assessing the purity of a compound, and performing quantitative analysis. For a relatively non-polar and volatile compound like this compound, both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are suitable methods.
HPLC is a versatile and widely used technique for the analysis of fragrance ingredients. rroij.commiamioh.edu Method development involves optimizing the stationary phase, mobile phase, and other conditions to achieve the desired separation.
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode of HPLC and is particularly well-suited for the analysis of non-polar to moderately polar compounds. nist.govasiapharmaceutics.info In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. For this compound, which is a hydrophobic molecule, it will be strongly retained on a non-polar column, such as one packed with C18 (octadecylsilane) or C8 (octylsilane) bonded silica. chromatographyonline.com
The mobile phase typically consists of a mixture of water and a miscible organic solvent like acetonitrile (B52724) or methanol (B129727). By programming a gradient—that is, changing the proportion of the organic solvent over time—a wide range of compounds with different polarities can be separated in a single run. ijprajournal.com A UV detector is commonly used for fragrance compounds containing aromatic rings, as the phenyl group in this compound will absorb UV light.
Impurity profiling is a critical application of HPLC in the chemical and pharmaceutical industries. ijprajournal.comjsmcentral.org For this compound, potential impurities could include unreacted starting materials (e.g., 4-methyl-4-phenyl-2-pentanol and isobutyric acid), by-products from the esterification reaction, or products of degradation. A well-developed RP-HPLC method can separate these impurities from the main compound, allowing for their identification and quantification to ensure the purity and quality of the final product.
Table 4: Representative Reverse Phase HPLC Method Parameters for Analysis of this compound
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start at 50% B, increase to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm or 254 nm |
| Injection Volume | 10 µL |
Table of Mentioned Compounds
High-Performance Liquid Chromatography (HPLC) Method Development
Optimization of Mobile Phase Composition and Column Selection
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally labile compounds like this compound. The selection of an appropriate stationary phase (column) and mobile phase is critical for achieving optimal separation and resolution. phenomenex.com
For a moderately polar compound such as this compound, reversed-phase HPLC is the most suitable approach. In this mode, a non-polar stationary phase is used in conjunction with a polar mobile phase.
Column Selection:
The choice of column chemistry is paramount. Given the structure of the analyte, several types of reversed-phase columns could be effective:
C18 (Octadecylsilane): This is the most common and versatile reversed-phase packing, offering high hydrophobicity. It would provide good retention for the phenyl and butyl groups of the molecule.
C8 (Octylsilane): A C8 column is less retentive than a C18 and can be advantageous if the analyte is too strongly retained on a C18 column, leading to excessively long run times.
Phenyl-Hexyl: Columns with phenyl ligands can offer alternative selectivity for aromatic compounds like this compound due to π-π interactions between the phenyl rings of the analyte and the stationary phase.
Mobile Phase Optimization:
The mobile phase in reversed-phase HPLC typically consists of a mixture of water and a less polar organic solvent. phenomenex.com The optimization process involves adjusting the ratio of these components to achieve the desired retention time and separation from any impurities.
Organic Solvents: Acetonitrile and methanol are the most common organic modifiers. mastelf.com Acetonitrile is often preferred due to its lower viscosity and better UV transparency. mastelf.com
Gradient vs. Isocratic Elution: For a single compound analysis like purity determination, an isocratic method (constant mobile phase composition) is often sufficient. However, if a complex mixture containing this compound is being analyzed, a gradient elution (where the mobile phase composition is changed over time) may be necessary to resolve all components. youtube.com
Additives: While not always necessary for a neutral compound like an ester, buffers can be used to control the pH of the mobile phase if ionizable impurities are present. phenomenex.com
Illustrative HPLC Method Parameters:
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC) for Volatile Component Analysis and Purity
Gas chromatography is an ideal technique for the analysis of volatile and thermally stable compounds, making it highly suitable for assessing the purity and identifying any volatile impurities in this compound. gcms.cz The compound is vaporized and carried by an inert gas through a capillary column, where separation occurs based on boiling point and interactions with the stationary phase. libretexts.org
Column Selection:
The choice of a capillary column with an appropriate stationary phase is crucial for resolving the analyte from any related substances.
Non-polar columns: A common choice for the analysis of fragrance esters is a column with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5, HP-5ms). This type of column separates compounds primarily based on their boiling points.
Polar columns: For more complex mixtures or to achieve different selectivity, a more polar column, such as one with a polyethylene (B3416737) glycol (wax) stationary phase (e.g., DB-WAX, HP-INNOWax), can be used.
GC-MS for Identification:
When coupled with a mass spectrometer (GC-MS), GC provides a powerful tool for both the separation and identification of volatile components. shimadzu.com The mass spectrometer fragments the eluting compounds, producing a unique mass spectrum that can be compared against a library for positive identification. gcms.cz
Illustrative GC Method Parameters:
| Parameter | Condition |
|---|---|
| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Initial 100 °C, hold 1 min, ramp at 10 °C/min to 280 °C, hold 5 min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temperature | 280 °C (FID) or MS Transfer Line at 280 °C |
Supercritical Fluid Chromatography (SFC) for Enantiomer Resolution and Chiral Separations
This compound possesses a chiral center at the carbon atom bearing the isobutyrate group. Therefore, it can exist as a pair of enantiomers. Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, often providing faster and more efficient separations than HPLC. selvita.comchromatographyonline.com SFC uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.
Chiral Stationary Phases (CSPs):
The key to a successful chiral separation is the use of a chiral stationary phase. Polysaccharide-based CSPs are widely used and have proven effective for a broad range of chiral compounds.
Cellulose-based CSPs: Columns with cellulose (B213188) derivatives, such as cellulose tris(3,5-dimethylphenylcarbamate), are often the first choice for screening chiral separations.
Amylose-based CSPs: Amylose-based columns provide complementary selectivity to cellulose-based columns and are also highly effective for resolving enantiomers. europeanpharmaceuticalreview.com
Mobile Phase in SFC:
The mobile phase in SFC consists of supercritical CO2 and an organic modifier, typically an alcohol such as methanol, ethanol, or isopropanol. The type and concentration of the modifier can significantly impact the retention and resolution of the enantiomers. Additives, such as diethylamine (B46881) for basic compounds or trifluoroacetic acid for acidic compounds, can be used to improve peak shape, although they are unlikely to be necessary for a neutral ester.
Advantages of SFC for Chiral Separations:
Speed: The low viscosity of supercritical fluids allows for high flow rates, leading to shorter analysis times. chiraltech.com
Reduced Solvent Consumption: SFC uses significantly less organic solvent than normal-phase HPLC, making it a "greener" technique. chiraltech.com
Complementary Selectivity: The elution order of enantiomers in SFC can sometimes be reversed compared to HPLC, providing a complementary separation method. chromatographyonline.com
Illustrative SFC Method Parameters:
| Parameter | Condition |
|---|---|
| Column | Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)), 4.6 x 250 mm, 5 µm |
| Mobile Phase | CO2 / Methanol (85:15, v/v) |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Column Temperature | 40 °C |
| Detection | UV at 210 nm |
Development and Validation of Analytical Protocols for this compound
The development and validation of an analytical protocol are essential to ensure that the method is reliable, reproducible, and suitable for its intended purpose, such as quality control or purity assessment. The validation process involves a series of experiments to demonstrate the method's performance characteristics. For a quantitative analysis of this compound, the following parameters would be evaluated:
Specificity/Selectivity: This is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For a chromatographic method, this is typically demonstrated by showing that the analyte peak is well-resolved from other peaks.
Linearity: Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of standards of known concentrations and plotting the response versus concentration. The correlation coefficient (r²) should be close to 1.
Range: The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy: Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by the recovery of a known amount of analyte spiked into a blank matrix.
Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at three levels:
Repeatability: Precision under the same operating conditions over a short interval of time.
Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.
Reproducibility: Precision between different laboratories.
Limit of Detection (LOD): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage. For an HPLC method, this might include variations in mobile phase composition, pH, column temperature, and flow rate.
The validation of an analytical method for fatty acid esters has been demonstrated to be achievable with good accuracy and precision. nih.govresearchgate.net A similar approach would be applied to this compound.
Computational Chemistry Applications in the Study of 1,3 Dimethyl 3 Phenylbutyl Isobutyrate
Quantum Chemical Calculations for Molecular Structure and Electronic Properties
Quantum chemical calculations, based on the principles of quantum mechanics, provide fundamental insights into the electronic structure and energy of a molecule. nih.gov These calculations are foundational for understanding a molecule's inherent properties. nih.gov A primary goal of these methods is to calculate the relative energy between different chemical states, which can differ in structure or electron count. nih.gov
Density Functional Theory (DFT) is a robust and widely used quantum chemical method for investigating molecular structures. mdpi.com The B3LYP functional, for instance, is a popular choice in the field and is often paired with a basis set like 6-311G(d,p) for the geometric optimization of ester molecules. mdpi.com
For 1,3-Dimethyl-3-phenylbutyl isobutyrate, a DFT-based geometry optimization would calculate the lowest energy arrangement of its atoms, predicting key structural parameters such as bond lengths, bond angles, and dihedral angles. This process involves finding a minimum on the potential energy surface. To confirm that the optimized structure is a true minimum, a vibrational frequency analysis is performed; the absence of any imaginary frequencies indicates a stable conformation. mdpi.com
While specific DFT data for this compound is not prominent in the literature, the table below illustrates the typical output of such a calculation, using data for a related ester as a representative example.
Table 1: Illustrative DFT-Calculated Geometric Parameters (Note: Data shown is representative of a typical ester calculation and not specific to this compound)
| Parameter | Atom(s) Involved | Predicted Value |
|---|---|---|
| Bond Length | C=O | ~1.21 Å |
| Bond Length | C-O (Ester) | ~1.36 Å |
| Bond Angle | O=C-O | ~124° |
| Dihedral Angle | C-O-C-C | Varies with conformer |
The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's reactivity and electronic properties. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability and reactivity.
Quantum chemical calculations can determine the energies and spatial distributions of these orbitals for this compound. mdpi.com This analysis helps predict regions of the molecule that are electron-rich (potential nucleophilic sites) or electron-poor (potential electrophilic sites). For example, in studies of ester collectors, the energy difference between the collector's HOMO and a mineral's LUMO is used to predict the strength of their interaction. mdpi.com Similarly, studies on phenyl butyric acid methyl ester derivatives use DFT to determine HOMO and LUMO energy levels to tune electronic properties for applications in organic solar cells. nih.govresearchgate.net This analysis would reveal how the phenyl group and the isobutyrate moiety influence the electronic landscape of the entire molecule.
Table 2: Representative Frontier Orbital Energies (Note: Values are illustrative for a generic organic ester and not specific to this compound)
| Parameter | Calculated Value (eV) | Implication |
|---|---|---|
| HOMO Energy | -6.5 | Electron-donating capability |
| LUMO Energy | -1.2 | Electron-accepting capability |
| HOMO-LUMO Gap | 5.3 | Chemical stability, electronic transitions |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum mechanics focuses on electronic structure, Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. MD is particularly useful for exploring the conformational flexibility and intermolecular interactions of a compound like this compound.
In a typical MD simulation, the system's geometry is first optimized to remove any non-physical atomic overlaps. mdpi.com The simulation then proceeds under a specific ensemble (e.g., NPT, where the number of particles, pressure, and temperature are constant) to model the system's behavior under realistic conditions. mdpi.comnih.gov For complex organic molecules like esters, force fields such as PCFF (Polymer Consistent Force Field) are often employed to accurately describe the forces between atoms. mdpi.com
For this compound, MD simulations could reveal the preferred conformations of the molecule in different environments (e.g., in a vacuum, in a solvent). It would also allow for the study of how multiple molecules interact with each other, providing insights into bulk properties like viscosity and diffusion, as has been done for other synthetic ester oils. mdpi.comnih.gov Such simulations are also used to study the adsorption of esters onto surfaces, a process governed by intermolecular forces. researchgate.net
Prediction of Spectroscopic Parameters
Computational methods are increasingly used to predict spectroscopic data, which can aid in the identification and characterization of new compounds. nih.govosti.gov By calculating properties like rotational constants, vibrational frequencies (for IR spectroscopy), and nuclear magnetic shielding (for NMR spectroscopy), computational chemistry provides an in silico reference for experimental results.
For flexible molecules like esters, predicting spectroscopic constants can be challenging because of the presence of multiple low-energy conformers. rsc.org For example, studies on ethyl butyrate (B1204436) have shown that different quantum chemical methods can predict varying dihedral angles, which in turn affects the calculated rotational constants. rsc.org A computational study of this compound would involve:
Identifying all stable conformers through a conformational search.
Calculating the spectroscopic parameters for each conformer.
Averaging these parameters based on their predicted relative populations (Boltzmann distribution) to compare with experimental spectra.
This process can be invaluable for interpreting complex experimental spectra where multiple conformers contribute to the observed signals.
Computational Approaches to Reaction Mechanism Elucidation and Kinetic Modeling
Computational chemistry provides a powerful platform for investigating the pathways of chemical reactions, identifying transition states, and calculating activation energies. researchgate.net For this compound, this could involve studying its synthesis (esterification) or its degradation pathways, such as hydrolysis or oxidation.
DFT calculations can be used to map the entire potential energy surface of a reaction. This involves locating the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. The energy difference between the reactants and the transition state gives the activation barrier, which is directly related to the reaction rate. For instance, DFT studies on the cycloaddition reactions of nitrilimines have successfully elucidated the reaction pathways and calculated their low activation barriers. researchgate.net Similar methodologies could be applied to understand the reactivity of the ester group or the phenyl ring in this compound under various conditions, such as its atmospheric degradation by radicals. copernicus.org
Structure-Activity Relationship (SAR) Studies through Computational Methods
Structure-Activity Relationship (SAR) studies aim to connect a molecule's chemical structure with its properties or activity. While often used in drug design, SAR principles can also be applied to understand physical and chemical properties, excluding direct biological activity. researchgate.net
Computational methods can generate a host of molecular descriptors (e.g., molecular volume, surface area, polarity, electronic properties) for this compound and its analogs. By systematically modifying the structure (e.g., changing the alkyl groups, substituting the phenyl ring) and calculating these descriptors, a quantitative structure-property relationship (QSPR) model can be built. Such models can predict properties like boiling point, solubility, or even fragrance character based on molecular structure. Studies have successfully related the structure of esters to their performance in electronic applications or as antioxidants, demonstrating the power of this approach. nih.govresearchgate.net For this compound, a computational SAR study could explore how structural modifications impact its volatility or its affinity for different solvents, providing valuable data for its application in various formulations.
Advanced Research Applications and Emerging Directions in 1,3 Dimethyl 3 Phenylbutyl Isobutyrate Chemistry
Role as a Reagent or Intermediate in Complex Organic Synthesis
In the realm of complex organic synthesis, the strategic use of reagents and intermediates is paramount for the efficient construction of intricate molecular architectures. While direct applications of 1,3-Dimethyl-3-phenylbutyl isobutyrate are not widely reported, its chemical nature as an ester allows for informed speculation on its potential roles.
The ester functional group is a cornerstone of organic synthesis, primarily serving as a protecting group for carboxylic acids or as a precursor to other functional groups. The hydrolysis of this compound would yield 4-methyl-4-phenyl-2-pentanol and isobutyric acid. chemnet.com This reactivity suggests its potential as a synthetic intermediate. For instance, the bulky 1,3-dimethyl-3-phenylbutyl group could be strategically employed as a sterically demanding protecting group for the isobutyrate moiety, which could be deprotected under specific hydrolytic conditions. acs.orgresearchgate.net
The synthesis of this compound itself would likely involve the esterification of 4-methyl-4-phenyl-2-pentanol with isobutyric acid or its more reactive derivatives, such as isobutyryl chloride. agrobiobase.com The alcohol precursor, 4-methyl-4-phenyl-2-pentanol, is a chiral molecule, implying that diastereoselective or enantioselective synthesis could yield specific stereoisomers of the target ester, a crucial consideration in the synthesis of complex, biologically active molecules. cymitquimica.com The presence of the phenyl group also opens avenues for further functionalization through aromatic substitution reactions, potentially allowing this compound to serve as a scaffold for creating a library of derivatives with diverse properties.
Table 1: Potential Synthetic Transformations of this compound
| Reaction Type | Reagents | Potential Products | Significance in Synthesis |
|---|---|---|---|
| Hydrolysis (Acid or Base Catalyzed) | H₃O⁺ or OH⁻ | 4-Methyl-4-phenyl-2-pentanol, Isobutyric acid | Deprotection, Precursor to other functional groups. acs.orgresearchgate.net |
| Transesterification | R'OH, Acid or Base Catalyst | New ester of 4-methyl-4-phenyl-2-pentanol | Functional group interconversion. aocs.org |
| Aromatic Substitution | Electrophiles (e.g., HNO₃, Br₂) | Substituted phenyl derivatives | Diversification of the molecular scaffold. |
Application as an Analytical Standard in Chemical Research
The utility of a compound as an analytical standard is predicated on its purity, stability, and well-characterized physical and chemical properties. This compound, with its defined molecular structure and molecular weight of 248.36 g/mol , possesses the fundamental characteristics of a potential analytical standard. chemnet.com
In analytical chemistry, particularly in chromatographic techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), internal standards are crucial for accurate quantification. An ideal internal standard should be chemically similar to the analyte but sufficiently different to be resolved chromatographically. Given its ester functionality and the presence of both aliphatic and aromatic moieties, this compound could serve as an internal standard for the analysis of other esters, particularly those with similar structural features. Its relatively high boiling point of 324.8°C suggests its suitability for GC analysis of less volatile compounds. chemnet.com
Furthermore, in spectroscopic analyses such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), a well-characterized compound can be used as a reference. The distinct signals expected in the ¹H and ¹³C NMR spectra of this compound, arising from the unique chemical environments of its various protons and carbons, could serve as a useful reference point in the structural elucidation of unknown compounds with similar functional groups. While specific studies employing this compound as an analytical standard are not prevalent, its inherent properties make it a viable candidate for such applications. numberanalytics.com
Table 2: Physicochemical Properties Relevant to Analytical Applications
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₂₄O₂ | chemnet.com |
| Molecular Weight | 248.36 g/mol | chemnet.com |
| Boiling Point | 324.8 °C at 760 mmHg | chemnet.com |
| Density | 0.957 g/cm³ | chemnet.com |
Contributions to Process Chemistry and Quality Control in Chemical Manufacturing
The principles of process chemistry focus on the development of safe, efficient, and scalable methods for the synthesis of chemical compounds. The manufacturing of this compound would involve standard esterification protocols, the optimization of which falls squarely within the domain of process chemistry. agrobiobase.com Key considerations would include the choice of catalyst (e.g., acid or base catalysis), reaction temperature, and methods for the removal of byproducts like water to drive the reaction to completion. aocs.orgrsc.org
Quality control (QC) in chemical manufacturing ensures that the final product meets predefined specifications for purity and identity. machinemetrics.com For this compound, a robust QC program would involve a battery of analytical tests. nih.gov HPLC and GC would be employed to determine the purity of the final product and to quantify any unreacted starting materials or byproducts. mdpi.com Spectroscopic methods like IR, NMR, and MS would be used to confirm the identity and structure of the compound. numberanalytics.com For instance, the IR spectrum would be expected to show a characteristic C=O stretching frequency for the ester group. numberanalytics.com The development and validation of these analytical methods are themselves a key aspect of process chemistry and quality assurance. lets-evo.net
Table 3: Key Quality Control Parameters for Ester Manufacturing
| Parameter | Analytical Technique(s) | Purpose |
|---|---|---|
| Purity | HPLC, GC | Quantify the percentage of the desired compound. mdpi.com |
| Identity | IR, NMR, MS | Confirm the chemical structure. numberanalytics.com |
| Residual Starting Materials | GC, HPLC | Ensure complete reaction and removal of reactants. |
| Byproduct Profile | GC-MS, LC-MS | Identify and quantify any side products. |
Exploration in Polymer Chemistry and Functional Material Development (drawing from related substituted esters/polyisobutylenes)
While direct polymerization of this compound is unlikely, its structural motifs suggest potential applications in polymer chemistry, particularly as a functional additive or as a side-chain moiety in more complex polymers. The bulky 1,3-dimethyl-3-phenylbutyl group could impart unique properties to a polymer backbone.
In the field of polyisobutylenes (PIB), a class of polymers known for their chemical inertness and gas impermeability, there is ongoing research into the functionalization of the polymer chain to introduce new properties. core.ac.ukyoutube.com It is conceivable that a derivative of this compound could be incorporated as a side chain onto a PIB backbone. Such a modification could influence the polymer's solubility, thermal properties, and mechanical behavior. The introduction of bulky side chains is a known strategy to modify the physical properties of polymers. rsc.orgacs.org
Furthermore, the ester group itself can be a site for post-polymerization modification. For example, a polymer bearing this ester on its side chains could be hydrolyzed to introduce carboxylic acid or alcohol functionalities, which could then be used for cross-linking or for the attachment of other molecules, such as drugs or dyes. acs.org Research on other branched polyesters has shown that the architecture of the side chains significantly impacts the material's properties. nih.gov
Development of Novel Catalytic Systems Utilizing Related Esters
The ester group in this compound, particularly due to the influence of the adjacent phenyl ring, could play a role in the development of novel catalytic systems. While the compound itself is unlikely to be a catalyst, its structure provides insights into the design of ligands for metal-catalyzed reactions or as a substrate in studies of catalytic mechanisms.
Research on the hydrolysis of phenyl-substituted esters has provided valuable data on reaction kinetics and substituent effects, which are fundamental to understanding catalytic processes. acs.orgresearchgate.netresearchgate.net The steric and electronic properties of the 1,3-dimethyl-3-phenylbutyl group would influence the accessibility and reactivity of the ester carbonyl, making it an interesting substrate for studying the activity of new esterase enzymes or synthetic catalysts. nih.gov
In the broader context of catalysis, ligands containing phenyl and ester functionalities are used to modulate the activity and selectivity of metal catalysts. While there is no specific research on using this compound for this purpose, its synthesis would generate the alcohol 4-methyl-4-phenyl-2-pentanol, which could be a precursor for chiral ligands. The development of catalysts for the synthesis of such complex esters is also an active area of research. rsc.org
Future Research Trajectories for this compound and its Derivatives
The limited specific research on this compound highlights a significant gap and, concurrently, a wealth of opportunities for future investigation. The preceding sections have alluded to its potential based on structural analogy, but dedicated studies are needed to fully elucidate its properties and applications.
A primary research trajectory would be the comprehensive characterization of its chemical reactivity. Detailed kinetic studies of its hydrolysis, transesterification, and other transformations would provide a solid foundation for its use in organic synthesis. acs.orgresearchgate.net The synthesis of its enantiomers and diastereomers and the study of their distinct properties would be of particular interest, especially for applications in medicinal chemistry or materials science.
In the realm of polymer science, future work could focus on the synthesis of polymers containing the 1,3-dimethyl-3-phenylbutyl moiety as a side chain and the investigation of how this bulky group affects the polymer's physical and mechanical properties. rsc.orgacs.org This could lead to the development of new specialty polymers with tailored characteristics.
The exploration of this compound and its derivatives as analytical standards for a broader range of related molecules is another promising avenue. This would require the development of certified reference materials and the validation of analytical methods.
Finally, the market for specialty chemicals is continuously growing, with a demand for novel compounds that can offer unique performance advantages. carelonrx.compsgconsults.compharmaceuticalcommerce.com Future research could explore the potential of this compound and its derivatives in niche applications such as specialty solvents, additives for lubricants, or as components in fragrance formulations, building upon the known uses of other isobutyrate esters. agrobiobase.com
Q & A
Basic: What analytical techniques are recommended for characterizing the purity and structure of 1,3-Dimethyl-3-phenylbutyl isobutyrate?
To ensure accurate characterization, researchers should employ a combination of nuclear magnetic resonance (NMR) spectroscopy for structural elucidation, mass spectrometry (MS) for molecular weight confirmation, and high-performance liquid chromatography (HPLC) for purity assessment. NMR (¹H and ¹³C) can identify functional groups and spatial arrangements, while MS (e.g., ESI-MS or GC-MS) verifies molecular integrity. HPLC with UV detection is critical for quantifying impurities, especially when benchmarking against pharmacopeial standards .
| Technique | Purpose | Key Parameters |
|---|---|---|
| NMR (¹H/¹³C) | Structural confirmation | Chemical shifts, coupling constants |
| MS (ESI/GC-MS) | Molecular weight validation | Fragmentation patterns |
| HPLC-UV | Purity quantification | Retention time, peak area |
Basic: What synthetic routes are feasible for this compound, and what challenges arise?
Common synthesis involves esterification of 3-phenylbutanol derivatives with isobutyric acid, using acid catalysts (e.g., H₂SO₄) or enzymatic methods. Challenges include steric hindrance from the branched structure, requiring optimized reaction conditions (e.g., elevated temperatures or microwave-assisted synthesis). Yields may vary depending on the purity of precursors and catalyst efficiency. For example, analogous esters like 3-phenylpropyl isobutyrate are synthesized via similar pathways, but reaction times and temperatures must be tailored to the target compound’s steric demands .
Advanced: How can experimental design address adsorption behavior of this compound on indoor surfaces?
To study adsorption, researchers should use controlled chamber experiments with representative indoor materials (e.g., glass, polymers, or drywall). Key parameters include surface area, humidity (20–80% RH), and temperature (20–40°C). Advanced microspectroscopic techniques (e.g., ToF-SIMS or AFM-IR) can map molecular interactions at nanoscale resolutions. Quantify adsorbed mass via gravimetric analysis or gas chromatography. Compare results to kinetic models (e.g., Langmuir isotherms) to determine binding mechanisms .
| Parameter | Measurement Method | Relevance |
|---|---|---|
| Surface roughness | Atomic force microscopy (AFM) | Affects adsorption capacity |
| Humidity | Hygrometer-controlled chambers | Influences surface reactivity |
| Adsorption kinetics | Langmuir/Freundlich models | Predicts equilibrium behavior |
Advanced: How to resolve contradictions in stability data under varying pH and temperature?
Contradictions often arise from inconsistent experimental setups. Standardize protocols by:
Controlled degradation studies : Expose the compound to pH 2–12 buffers at 25–60°C, sampling at intervals.
Analytical consistency : Use identical HPLC conditions (column, mobile phase) across studies.
Statistical validation : Apply ANOVA to assess significance of degradation trends.
For method validation, follow guidelines from regulatory frameworks (e.g., ICH Q2), ensuring reproducibility across labs .
Basic: What storage conditions preserve this compound’s stability?
Store in amber glass vials under inert gas (N₂/Ar) at ambient temperature (20–25°C), avoiding light and moisture. Periodically test for degradation via HPLC-UV. Long-term stability (>12 months) may require refrigeration (4°C), but confirm absence of crystallization or phase separation .
Advanced: How to apply microspectroscopic imaging to study surface interactions?
Time-of-flight secondary ion mass spectrometry (ToF-SIMS) and AFM-infrared spectroscopy (AFM-IR) enable spatially resolved chemical mapping. For example:
- ToF-SIMS : Detects molecular fragments on surfaces with ppm sensitivity.
- AFM-IR : Combines topographic and IR data to identify adsorption sites.
Calibrate instruments with reference standards and validate against bulk-phase NMR/MS data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
